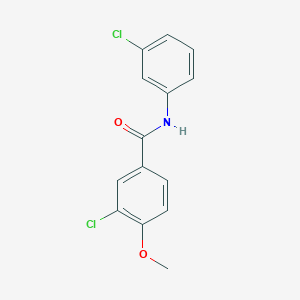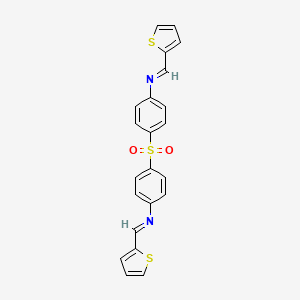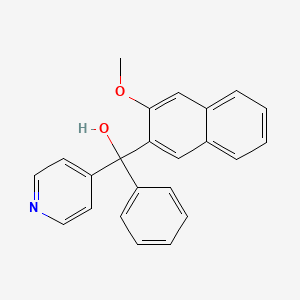
3-Methoxy-alpha-phenyl-alpha-(4-pyridyl)-2-naphthalenemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-alpha-phenyl-alpha-(4-pyridyl)-2-naphthalenemethanol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a naphthalene backbone with methoxy, phenyl, and pyridyl substituents, making it a unique molecule for study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-alpha-phenyl-alpha-(4-pyridyl)-2-naphthalenemethanol typically involves multi-step organic reactions. The starting materials might include naphthalene derivatives, phenyl compounds, and pyridine derivatives. Common synthetic routes could involve:
Friedel-Crafts Alkylation: This reaction could be used to introduce the phenyl group onto the naphthalene ring.
Methoxylation: Introduction of the methoxy group might be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Pyridyl Substitution: The pyridyl group could be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-alpha-phenyl-alpha-(4-pyridyl)-2-naphthalenemethanol can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve hydrogenation using catalysts like palladium on carbon.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce more saturated derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules, or as a reagent in organic synthesis.
Biology: Potential use in studying biological pathways or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for 3-Methoxy-alpha-phenyl-alpha-(4-pyridyl)-2-naphthalenemethanol would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Receptors: Interaction with specific receptors in biological systems.
Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.
Signal Transduction: Modulation of signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-1-naphthaldehyde: A simpler naphthalene derivative with a methoxy group.
4-Phenylpyridine: A compound with a phenyl group attached to a pyridine ring.
1-Phenyl-2-naphthol: A naphthalene derivative with a phenyl group and a hydroxyl group.
Uniqueness
3-Methoxy-alpha-phenyl-alpha-(4-pyridyl)-2-naphthalenemethanol is unique due to its combination of functional groups and the specific positions of these groups on the naphthalene backbone. This unique structure could confer specific chemical and biological properties not found in similar compounds.
Properties
CAS No. |
50389-61-2 |
|---|---|
Molecular Formula |
C23H19NO2 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(3-methoxynaphthalen-2-yl)-phenyl-pyridin-4-ylmethanol |
InChI |
InChI=1S/C23H19NO2/c1-26-22-16-18-8-6-5-7-17(18)15-21(22)23(25,19-9-3-2-4-10-19)20-11-13-24-14-12-20/h2-16,25H,1H3 |
InChI Key |
GZPDPLBUKJNHQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(C3=CC=CC=C3)(C4=CC=NC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Benzenesulfonyl)methyl]-3-methylbutan-1-ol](/img/structure/B11946053.png)
![Benz[a]anthracene, 4-chloro-7-methyl-](/img/structure/B11946055.png)

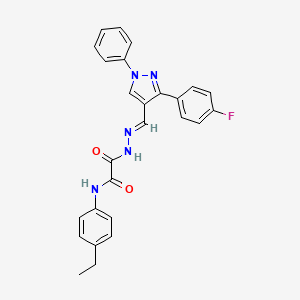
![Benzyl S-benzyl-N-[(benzyloxy)carbonyl]cysteinylleucinate](/img/structure/B11946074.png)
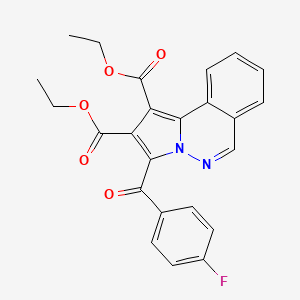
![Benzene, [2-(methylthio)ethoxy]-](/img/structure/B11946082.png)
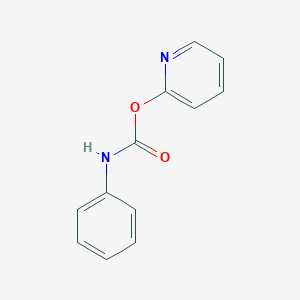
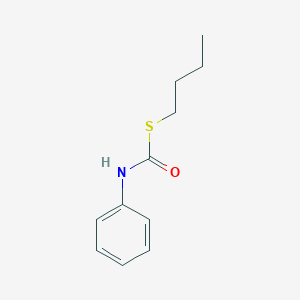
![1-[(4-Bromoanilino)methyl]indole-2,3-dione](/img/structure/B11946089.png)

